2-Aminobenzo[d]oxazole-4-carboxylic acid
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Description
2-Aminobenzo[d]oxazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles like 2-Aminobenzo[d]oxazole-4-carboxylic acid, can be achieved through several methods. One such method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® . Another method involves a catalyst-free microwave-assisted procedure for synthesizing N-alkylated 2-aminobenzo[d]oxazoles .Molecular Structure Analysis
The molecular structure of 2-Aminobenzo[d]oxazole-4-carboxylic acid consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The carboxylic acid group (-COOH) is attached to the 4-position of the oxazole ring, and the amino group (-NH2) is attached to the 2-position .Scientific Research Applications
Synthesis and Biological Activity
- 2-Aminobenzothiazole derivatives, similar in structure to 2-Aminobenzo[d]oxazole-4-carboxylic acid, are used in synthesizing various compounds with significant antibacterial and antifungal activities. These compounds have shown efficacy against microorganisms such as Staphylococcus aureus and Bacillus subtilis (Chavan & Pai, 2007).
Antiallergic Activity
- Derivatives of 2-Aminobenzoxazole, closely related to 2-Aminobenzo[d]oxazole-4-carboxylic acid, have been synthesized and tested for antiallergic properties. Some of these compounds demonstrated activity comparable to disodium cromoglycate, a known antiallergic agent, in rat models (Wade et al., 1983).
Synthesis of Oxadiazolin Carboxylic Acids
- The compound has been used in the regiospecific synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids, demonstrating its utility in creating specific molecular structures for various applications (Pavez et al., 1987).
Development of Metal-Organic Frameworks
- A study used derivatives of 2-Aminobenzoxazole, similar to 2-Aminobenzo[d]oxazole-4-carboxylic acid, in the construction of Zn-cluster-based Metal-Organic Frameworks (MOFs). These MOFs exhibited high chemical stability and potential for industrial gas separation applications (Kan et al., 2018).
Catalysis and Synthesis of Oxazoles
- The compound's derivatives have been used in catalytic activities, particularly in the synthesis of 2,4-disubstituted oxazoles, indicating its role in facilitating specific chemical reactions (Luo et al., 2012).
Synthesis of Thermotropic Polyesters
- 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, closely related to 2-Aminobenzo[d]oxazole-4-carboxylic acid, has been used in the synthesis of thermotropic polyesters, demonstrating its potential in polymer chemistry (Kricheldorf & Thomsen, 1992).
properties
IUPAC Name |
2-amino-1,3-benzoxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINPTBCPNUNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]oxazole-4-carboxylic acid | |
CAS RN |
1784377-67-8 |
Source
|
Record name | 2-amino-1,3-benzoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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